(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20209550
InChI: InChI=1S/C24H15BrO6/c25-17-8-15(23-16(9-17)12-28-13-29-23)10-21-22(26)19-7-6-18(11-20(19)31-21)30-24(27)14-4-2-1-3-5-14/h1-11H,12-13H2/b21-10-
SMILES:
Molecular Formula: C24H15BrO6
Molecular Weight: 479.3 g/mol

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate

CAS No.:

Cat. No.: VC20209550

Molecular Formula: C24H15BrO6

Molecular Weight: 479.3 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate -

Specification

Molecular Formula C24H15BrO6
Molecular Weight 479.3 g/mol
IUPAC Name [(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzoate
Standard InChI InChI=1S/C24H15BrO6/c25-17-8-15(23-16(9-17)12-28-13-29-23)10-21-22(26)19-7-6-18(11-20(19)31-21)30-24(27)14-4-2-1-3-5-14/h1-11H,12-13H2/b21-10-
Standard InChI Key BHXBGAGMOOBBAM-FBHDLOMBSA-N
Isomeric SMILES C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5)OCO1
Canonical SMILES C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5)OCO1

Introduction

Structural and Molecular Characteristics

The compound’s architecture combines a benzofuran scaffold (with a ketone at position 3) and a benzodioxin moiety linked via a methylidene group. The bromine atom at position 6 of the benzodioxin ring and the benzoate ester at position 6 of the benzofuran core contribute to its reactivity and pharmacological potential .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>25</sub>H<sub>17</sub>BrO<sub>6</sub>
Molecular Weight493.3 g/mol
IUPAC Name[(2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzoate
SMILESCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Br)/O3
InChIKeyZWPBYAUREDVKRB-YVNNLAQVSA-N

Synthesis and Catalytic Strategies

Synthesis typically involves multi-step reactions, leveraging transition metal catalysts to assemble the benzofuran-benzodioxin framework. A plausible route includes:

  • Formation of Benzofuran Core: Cyclization of 2-hydroxyacetophenone derivatives using acid catalysts .

  • Introduction of Benzodioxin Moiety: Suzuki-Miyaura coupling with a brominated benzodioxin boronic acid, facilitated by Pd(PPh<sub>3</sub>)<sub>4</sub>.

  • Esterification: Reaction with benzoyl chloride under Steglich conditions (DCC/DMAP) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1HBF<sub>4</sub>·OEt<sub>2</sub>, 80°C, 12h66%
2PdCl<sub>2</sub>(dppf)·DCM, Cs<sub>2</sub>CO<sub>3</sub>, dioxane70%
3Benzoyl chloride, DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub>85%

Recent advances in Rh-catalyzed C–H activation have enabled enantioselective synthesis of related dihydrobenzofurans, suggesting potential for asymmetric variants of this compound .

Physicochemical Properties

The compound exhibits limited aqueous solubility (logP ≈ 4.2) due to its aromatic and ester groups. Stability studies indicate decomposition above 200°C, with the benzoate ester hydrolyzing under alkaline conditions.

Table 3: Experimental and Predicted Properties

PropertyValueMethod/Source
Melting Point198–202°C (dec.)Differential Scanning Calorimetry
UV-Vis λ<sub>max</sub>278 nm (π→π*), 320 nm (n→π*)Ethanol solution
pKa~8.5 (enolic ketone)Computational prediction

Applications in Materials Science

Benzofuran derivatives are explored as:

  • Organic Semiconductors: High charge-carrier mobility (μ ≈ 0.3 cm²/V·s) due to extended conjugation .

  • Fluorescent Probes: Emission in the blue-green spectrum (λ<sub>em</sub> = 450–500 nm) .

  • Photocatalysts: Visible-light-mediated redox activity for organic transformations .

Recent Research Developments

  • Catalytic Asymmetric Synthesis: Rhodium-catalyzed carboamidation achieved 98.5:1.5 enantiomeric ratio in dihydrobenzofuran analogs, hinting at chiral applications for the target compound .

  • Structure-Activity Relationships (SAR): Substituents at position 6 (e.g., benzoate vs. thiophene carboxylate) significantly modulate bioactivity.

  • Computational Modeling: DFT studies predict strong binding affinity (−9.2 kcal/mol) to the androgen receptor, suggesting potential in hormone therapy .

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